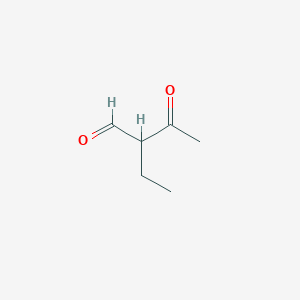

2-Ethyl-3-oxobutanal

Description

Structure

3D Structure

Properties

CAS No. |

141939-89-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-ethyl-3-oxobutanal |

InChI |

InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |

InChI Key |

RHVXPAFWOYITES-UHFFFAOYSA-N |

SMILES |

CCC(C=O)C(=O)C |

Canonical SMILES |

CCC(C=O)C(=O)C |

Synonyms |

Butanal, 2-ethyl-3-oxo- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 2-Ethyl-3-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, synthesis, and potential reactivity of 2-Ethyl-3-oxobutanal. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information on closely related molecules and general principles of organic chemistry to offer a thorough understanding for research and development purposes.

Core Structural and Physicochemical Properties

This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group. Its structure presents interesting features for chemical synthesis and potential biological interactions.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Canonical SMILES | CCC(C=O)C(=O)C | [1] |

| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [1] |

| CAS Number | 141939-89-1 | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Spectroscopic Properties (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CHO | 9.6 - 9.8 | s |

| -CH(Et)- | 3.2 - 3.5 | t |

| -CH₂-CH₃ | 1.6 - 1.8 | m |

| -C(=O)-CH₃ | 2.1 - 2.3 | s |

| -CH₂-CH₃ | 0.9 - 1.1 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| -CHO | 198 - 202 |

| -C(=O)- | 205 - 210 |

| -CH(Et)- | 55 - 60 |

| -C(=O)-CH₃ | 28 - 32 |

| -CH₂-CH₃ | 23 - 27 |

| -CH₂-CH₃ | 11 - 14 |

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

Mass Spectrometry Fragmentation:

In mass spectrometry, this compound would be expected to undergo fragmentation patterns typical for aldehydes and ketones. Key fragment ions would likely arise from:

-

α-cleavage at the aldehyde and ketone carbonyls.

-

McLafferty rearrangement involving the abstraction of a gamma-hydrogen by the carbonyl oxygen.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry reactions. Its reactivity is dominated by the two electrophilic carbonyl centers.

Two primary retrosynthetic approaches involve Claisen and Aldol-type condensation reactions.

Caption: Synthetic pathways to this compound.

Claisen Condensation of 2-Pentanone and Ethyl Formate:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, a solution of 2-pentanone (1 equivalent) in anhydrous ethanol is added dropwise with stirring.

-

After the addition is complete, ethyl formate (1.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid).

-

The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification is achieved by column chromatography on silica gel.

Aldol Reaction of Propanal and Pyruvic Aldehyde:

-

To a cooled (0-5 °C) solution of pyruvic aldehyde (1 equivalent) and a catalyst (e.g., L-proline, 20 mol%) in an appropriate solvent (e.g., DMSO), propanal (1.2 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 24-48 hours.

-

The reaction is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by flash chromatography.

As a β-dicarbonyl compound, this compound is expected to exist in equilibrium with its enol tautomers. The presence of two different carbonyl groups allows for the formation of two distinct enols.

Caption: Keto-enol tautomerism of this compound.

The position of the equilibrium is dependent on factors such as solvent polarity and temperature. In nonpolar solvents, the enol form is often favored due to intramolecular hydrogen bonding.

Potential Biological Significance and Reactivity

While no specific biological activities of this compound have been reported, its chemical nature as an α-keto aldehyde suggests potential interactions with biological systems.

Dicarbonyl compounds are known to be reactive towards nucleophilic residues in proteins (e.g., lysine, arginine) and DNA, leading to the formation of advanced glycation end-products (AGEs). This reactivity is a key aspect of their potential toxicity.

Caption: Potential biological reactivity of this compound.

Alpha-keto acids are intermediates in various metabolic pathways. It is plausible that this compound, if introduced into a biological system, could be metabolized by enzymes such as keto-reductases or aldehyde dehydrogenases, leading to the formation of the corresponding diol or carboxylic acid, respectively. Pyruvic acid is a key alpha-keto acid in metabolism.

This guide provides a foundational understanding of this compound based on available data and chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Ethyl-3-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for studying the keto-enol tautomerism of 2-Ethyl-3-oxobutanal. As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of its keto and enol forms, a phenomenon that significantly influences its reactivity, stability, and potential applications in drug development and organic synthesis. This document outlines the theoretical underpinnings of this tautomerism, details experimental protocols for its characterization, and provides a framework for the quantitative analysis of the tautomeric equilibrium. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools and knowledge to conduct a thorough investigation.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where an aldehyde or ketone (the keto form) is in equilibrium with its corresponding enol form (an alcohol adjacent to a double bond). For simple monofunctional aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized. This stabilization arises from two primary factors:

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group and the second carbonyl group in the enol tautomer allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding.

-

Conjugation: The enol form possesses a conjugated system of π-electrons (C=C-C=O), which delocalizes electron density and lowers the overall energy of the molecule.

The position of the keto-enol equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and the presence of catalysts.

Tautomeric Forms of this compound

Being an unsymmetrical β-dicarbonyl compound, this compound can, in principle, exist in equilibrium between its keto form and two possible enol forms, designated here as Enol A and Enol B.

Figure 1: Keto-enol tautomeric equilibrium of this compound, showing the keto form and two potential enol forms.

The relative stability of Enol A and Enol B will be influenced by steric and electronic factors. It is generally expected that the enol form involving the ketone carbonyl (Enol A) will be more stable due to the greater electron-donating effect of the methyl group compared to the hydrogen of the aldehyde, which can better stabilize the conjugated system.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is scarce in the literature, the following table outlines the key parameters that can be experimentally determined and provides illustrative data for the closely related compound, ethyl acetoacetate, to serve as a reference.

| Parameter | Description | Illustrative Data for Ethyl Acetoacetate |

| Equilibrium Constant (Keq) | The ratio of the concentration of the enol form to the keto form at equilibrium. | Varies significantly with solvent: ~0.1 in water to ~0.5 in non-polar solvents. |

| Percentage of Enol Form (%) | The mole fraction of the enol tautomer in the equilibrium mixture, expressed as a percentage. | Typically ranges from 7-33% depending on the solvent. |

| Gibbs Free Energy (ΔG°) | The standard free energy change of the tautomerization reaction, calculated from Keq (ΔG° = -RTlnKeq). | |

| Enthalpy of Tautomerization (ΔH°) | The standard enthalpy change of the reaction, indicating whether the enolization is exothermic or endothermic. | For ethyl 3-oxobutanoate, the gas-phase enolization enthalpy is estimated to be around -8 ± 2 kJ/mol.[1] |

| Entropy of Tautomerization (ΔS°) | The standard entropy change of the reaction, reflecting the change in disorder. | The enol-ester of ethyl 3-oxobutanoate has an entropic disadvantage in both the gas and condensed phases.[1] |

Experimental Protocols for Characterization

The determination of the tautomeric equilibrium for this compound can be achieved through various spectroscopic techniques. The following section details the methodologies for the most common and effective approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used method for quantitatively analyzing keto-enol equilibria. The tautomerization is typically slow on the NMR timescale, resulting in distinct sets of signals for the keto and enol forms.

Experimental Protocol (General):

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). To investigate thermodynamic parameters, spectra should be recorded at several different temperatures.

-

Signal Assignment: Identify and assign the characteristic proton signals for both the keto and enol tautomers.

-

Keto form: Expect signals for the α-proton, the ethyl group protons, and the methyl protons.

-

Enol form: Look for a characteristic enolic hydroxyl proton signal (often broad and downfield), a vinyl proton signal, and signals for the ethyl and methyl groups, which will be shifted compared to the keto form.

-

-

Integration and Quantification: Carefully integrate the area under the distinct signals corresponding to the keto and enol forms. The ratio of the integrals for protons unique to each tautomer allows for the calculation of the mole fractions and the equilibrium constant (Keq).

Figure 2: General experimental workflow for the NMR spectroscopic analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative and semi-quantitative information about the presence of both tautomers.

Experimental Protocol:

-

Sample Preparation: Prepare samples as neat liquids (if applicable), in solution with various solvents, or as KBr pellets for solid-state analysis.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Keto form: Characterized by two strong C=O stretching bands, one for the aldehyde and one for the ketone.

-

Enol form: Characterized by a broad O-H stretching band (due to hydrogen bonding), a C=C stretching band, and a single, conjugated C=O stretching band at a lower frequency than the keto form.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the conjugated enol form.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum.

-

Spectral Analysis: The enol form, with its conjugated system, will exhibit a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transitions of the non-conjugated keto form. The intensity of this absorption band can be related to the concentration of the enol tautomer.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor, as there is less competition from solvent molecules for hydrogen bonding.

-

Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions.

-

Polar protic solvents (e.g., water, methanol) can stabilize both forms by acting as hydrogen bond donors and acceptors. The effect on the equilibrium can be complex and depends on the specific interactions with both the keto and enol tautomers.

Temperature Effects

The effect of temperature on the equilibrium constant can be used to determine the thermodynamic parameters of the tautomerization (ΔH° and ΔS°) using the van 't Hoff equation:

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

By plotting ln(Keq) versus 1/T, a linear relationship should be observed, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively.

Conclusion

The keto-enol tautomerism of this compound is a fundamental aspect of its chemical nature, with significant implications for its reactivity and potential applications. This guide provides a robust framework for the comprehensive study of this equilibrium. By employing the detailed experimental protocols outlined, particularly ¹H NMR spectroscopy, researchers can quantitatively determine the tautomeric ratios and thermodynamic parameters in various environments. Understanding the influence of factors such as solvent and temperature is critical for controlling the reactivity of this compound and for its rational use in drug design and synthetic chemistry.

References

An In-depth Technical Guide to 2-Ethyl-3-oxobutanal: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Ethyl-3-oxobutanal is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. All data presented should be considered in this context.

Introduction

This compound, a dicarbonyl compound featuring both an aldehyde and a ketone functional group, represents an interesting scaffold for chemical synthesis and potential biological investigation. Its structure suggests a rich and varied reactivity, making it a potential building block for more complex molecules. This technical guide aims to provide a detailed summary of its known and predicted properties, plausible synthetic and experimental protocols, and an exploration of its chemical behavior.

Physicochemical Properties

While experimental data is scarce, a combination of computational predictions and data from chemical suppliers provides insight into the physicochemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| CAS Number | 141939-89-1 | PubChem[1] |

| Appearance | Light yellow liquid | Fisher Scientific (for a related compound)[2] |

| Boiling Point | 62 °C @ 11 mmHg | Fisher Scientific (for a related compound)[2] |

| (Predicted at standard pressure: ~150-170 °C) | General estimate based on structure | |

| Melting Point | No data available | Fisher Scientific[2] |

| Density | 0.980 g/cm³ (condition not specified) | Fisher Scientific (for a related compound)[2] |

| Solubility | Expected to be soluble in organic solvents. | General chemical principle |

| XLogP3 | 0.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | LookChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | LookChem (Computed)[3] |

| Rotatable Bond Count | 3 | LookChem (Computed)[3] |

Chemical Properties and Reactivity

The chemical nature of this compound is dictated by the presence of two adjacent carbonyl groups, which significantly influence the molecule's reactivity.

-

Dicarbonyl Reactivity : The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to less steric hindrance and greater polarization.

-

Enolization : The protons on the carbon atom between the two carbonyl groups (the α-carbon) are acidic, leading to the formation of a stable enolate ion in the presence of a base. This enolate is a key intermediate in many of the compound's reactions.

-

Reactivity with Nucleophiles : It is expected to react with a variety of nucleophiles, such as amines, alcohols, and organometallic reagents, primarily at the aldehydic carbonyl.

Experimental Protocols (Exemplary)

Due to the lack of specific published protocols for this compound, the following sections describe general and widely used methods for the synthesis and purification of analogous α-alkyl-β-ketoaldehydes.

Synthesis: Claisen-type Condensation (Formylation of 2-Pentanone)

A plausible and common method for the synthesis of α-formyl ketones is the Claisen condensation of a ketone with an ester, such as ethyl formate, in the presence of a strong base.

Reaction: 2-Pentanone + Ethyl Formate --(Base)--> this compound + Ethanol

Experimental Protocol (General Procedure):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of 2-pentanone and ethyl formate is added dropwise to the stirred base solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction: The reaction mixture is stirred at room temperature for several hours to allow the condensation to complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched by pouring it into a cold, dilute acid solution (e.g., HCl or H₂SO₄). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Diagram 1: General Workflow for the Synthesis and Purification of an α-Alkyl-β-ketoaldehyde

Caption: A generalized workflow for the synthesis and purification of α-alkyl-β-ketoaldehydes.

Spectroscopic Characterization (Expected)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO): ~9.5-10.0 ppm (singlet or doublet if coupled) - α-proton (CH): ~3.5-4.0 ppm (multiplet) - Methylene protons (CH₂): ~1.5-2.0 ppm (multiplet) - Methyl protons (CH₃): ~0.9-1.2 ppm (triplet and singlet) |

| ¹³C NMR | - Aldehydic carbonyl carbon: ~190-200 ppm - Ketonic carbonyl carbon: ~200-210 ppm - α-carbon: ~50-60 ppm |

| IR Spectroscopy | - C=O stretching (aldehyde): ~1720-1740 cm⁻¹ - C=O stretching (ketone): ~1705-1725 cm⁻¹ - C-H stretching (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 114 - Characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangement. |

Potential Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or involvement of this compound in any signaling pathways. However, the broader class of dicarbonyl compounds is known to be involved in various biological processes, often related to cellular stress.

-

Advanced Glycation End-products (AGEs): Dicarbonyl compounds are known precursors to AGEs, which are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders.

-

Cellular Metabolism: Some dicarbonyls are intermediates in metabolic pathways.

Further research would be required to determine if this compound has any specific biological roles.

Diagram 2: General Role of Dicarbonyls in AGE Formation

Caption: A simplified diagram showing the general involvement of dicarbonyl compounds in the formation of Advanced Glycation End-products (AGEs).

Conclusion

This compound is a molecule of interest due to its dicarbonyl functionality, which imparts significant reactivity. While specific experimental data for this compound is not widely available, this guide provides a robust framework for understanding its properties and potential applications based on the well-established principles of organic chemistry and data from analogous structures. For researchers and professionals in drug development, this molecule could serve as a versatile starting material for the synthesis of more complex chemical entities. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 2-Ethyl-3-oxobutanal (CAS: 141939-89-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 2-Ethyl-3-oxobutanal. Notably, extensive searches have not yielded any specific data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Therefore, its potential applications in drug development are currently speculative and would require significant foundational research.

Introduction

This compound, with the CAS number 141939-89-1, is a dicarbonyl compound featuring both an aldehyde and a ketone functional group.[1][2][3] Its structure presents interesting possibilities for chemical synthesis and reactivity, making it a subject of interest for organic chemists. This guide summarizes the available physicochemical data, potential synthetic approaches, and safety considerations for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 141939-89-1 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Butanal, 2-ethyl-3-oxo- | [3] |

| Canonical SMILES | CCC(C=O)C(=O)C | [3] |

| InChIKey | RHVXPAFWOYITES-UHFFFAOYSA-N | [1][3] |

| XLogP3 | 0.5 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

Synthesis and Reactivity

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on fundamental principles of organic chemistry, several plausible synthetic strategies can be proposed:

-

Claisen Condensation: A mixed Claisen condensation between an ethyl ester of a butanoic acid derivative and a methyl ketone could theoretically yield the target molecule.

-

Aldol-Type Condensation: A crossed Aldol condensation presents another potential pathway to form the carbon skeleton of this compound.

-

Oxidation of α-Hydroxy Ketones: The selective oxidation of a corresponding α-hydroxy ketone precursor would be a direct method for the preparation of this α-ketoaldehyde.

A generalized workflow for a potential synthesis approach is outlined below.

Caption: Potential synthesis via condensation reaction.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of two carbonyl groups: an aldehyde and a ketone. Generally, the aldehyde is more susceptible to nucleophilic attack than the ketone due to steric and electronic factors. This differential reactivity could be exploited in synthetic chemistry for selective modifications. The α-hydrogens are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Spectroscopic Data

There is no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. Theoretical predictions of its spectroscopic properties may be possible through computational chemistry methods.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not available. For handling, it is prudent to assume that the compound may be hazardous. Based on the SDS for a related compound, ethyl 2-ethyl-3-oxobutanoate, potential hazards may include skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this chemical.

Biological Activity and Drug Development Potential

Crucially, no scientific literature or database entries were found that describe any biological activity, mechanism of action, or involvement in signaling pathways for this compound.

The absence of this fundamental information means that its potential as a lead compound in drug development is entirely unknown and uninvestigated. Any research in this direction would need to begin with foundational in vitro and in vivo screening to identify any potential biological effects.

Due to the lack of information on biological pathways, the mandatory visualization requirement for signaling pathways cannot be fulfilled. The following diagram illustrates the necessary, but currently absent, workflow for evaluating the drug development potential of a compound like this compound.

References

An In-depth Technical Guide to 2-Ethyl-3-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Ethyl-3-oxobutanal, including its chemical properties, synthesis, reactivity, and potential applications. The information is intended for researchers, scientists, and professionals involved in organic chemistry and drug development.

Chemical Identity and Properties

This compound is a dicarbonyl compound containing both an aldehyde and a ketone functional group. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 141939-89-1 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Canonical SMILES | CCC(C=O)C(=O)C | [1] |

| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 34.14 Ų | [3] |

| Complexity | 96.7 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible methods are the oxidation of the corresponding diol and a mixed Claisen condensation.

Experimental Protocol: Oxidation of 2-Ethyl-1,3-butanediol

This method involves the selective oxidation of the primary and secondary alcohol groups of 2-ethyl-1,3-butanediol. This can be a two-step process or a one-pot reaction using specific oxidizing agents that can oxidize both primary and secondary alcohols.

Protocol:

-

Step 1: Oxidation of Primary Alcohol. Dissolve 2-ethyl-1,3-butanediol in a suitable solvent such as dichloromethane (DCM). Add a selective oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The solvent is removed under reduced pressure to yield 2-ethyl-3-hydroxybutanal.

-

Step 2: Oxidation of Secondary Alcohol. The crude 2-ethyl-3-hydroxybutanal is dissolved in a suitable solvent like acetone. A stronger oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), is added dropwise at 0 °C. The reaction is stirred until TLC indicates the disappearance of the starting material. The reaction is quenched with isopropanol, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol: Mixed Claisen Condensation

This approach involves the condensation of an ester and a ketone. A potential route is the reaction between ethyl formate and 2-pentanone.

Protocol:

-

Preparation of the Enolate. To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, 2-pentanone is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for one hour to ensure the formation of the ketone enolate.

-

Condensation. Ethyl formate is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification. The reaction is quenched by the addition of a weak acid, such as acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by fractional distillation under reduced pressure.

Chemical Reactivity and Keto-Enol Tautomerism

The reactivity of this compound is characterized by the presence of two electrophilic carbonyl centers. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to steric and electronic factors.

A key aspect of the chemistry of β-dicarbonyl compounds like this compound is keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of this compound.

Potential Applications in Drug Development

While there is limited specific information on the biological activity of this compound itself, related β-dicarbonyl compounds have been investigated for their potential pharmacological activities. For instance, derivatives of ethyl 3-oxobutanoate have been synthesized and evaluated for antibacterial, anthelmintic, and cytotoxic properties.[4] The presence of two reactive carbonyl groups makes this compound a potentially useful scaffold for the synthesis of more complex heterocyclic compounds with potential biological activity.[5]

Experimental Workflow and Logic Diagrams

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Reactivity Logic Diagram

This diagram outlines the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

References

Stability of 2-Ethyl-3-oxobutanal: A Technical Guide on Core Physicochemical Properties and Predicted Degradation Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethyl-3-oxobutanal is a dicarbonyl compound of interest in various chemical and pharmaceutical research areas. Understanding its stability is paramount for its synthesis, storage, and application. This technical guide provides a comprehensive overview of the predicted stability of this compound under various conditions, based on the established reactivity of its constituent functional groups. Due to a lack of specific experimental stability data in publicly available literature, this document focuses on theoretical degradation pathways and proposes general experimental protocols for its stability assessment.

Introduction

This compound is a β-dicarbonyl compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement governs its reactivity and inherent stability. The presence of acidic α-hydrogens, two electrophilic carbonyl carbons, and susceptibility to enolization dictates its behavior under different chemical environments. This guide will explore the anticipated stability of this compound under acidic, basic, thermal, oxidative, and photolytic conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem |

| Molecular Weight | 114.14 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Rotatable Bond Count | 3 | LookChem |

Predicted Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents. The following sections outline the predicted degradation pathways under these conditions.

Stability in Aqueous Solutions

3.1.1. Acidic Conditions

Under acidic conditions, the carbonyl groups of this compound can be protonated, enhancing their electrophilicity. The primary degradation pathway is likely to be acid-catalyzed enolization, followed by potential aldol-type condensation reactions or hydrolysis if esters or other labile groups were present in related structures. The C-C bond between the carbonyl groups could also be susceptible to cleavage under harsh acidic conditions and elevated temperatures.

3.1.2. Basic Conditions

In basic media, the α-hydrogen is readily abstracted, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in several reactions that would lead to the degradation of the parent molecule. The most probable degradation pathways include:

-

Retro-Claisen (or Retro-Aldol) Condensation: Cleavage of the C-C bond between the C2 and C3 carbons.

-

Aldol Condensation: Self-condensation where the enolate of one molecule attacks the aldehyde or ketone of another.

-

Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (autoxidation), which is often catalyzed by base.

The predicted degradation of this compound in a basic aqueous solution is depicted in the following reaction scheme.

Caption: Predicted degradation pathways of this compound in basic media.

Thermal Stability

Elevated temperatures are expected to promote the degradation of this compound. Potential thermal degradation pathways include:

-

Decarbonylation: Loss of carbon monoxide, particularly from the aldehyde group, is a common thermal decomposition route for aldehydes.

-

Dehydration: If any aldol addition products are formed, they can undergo dehydration at higher temperatures.

-

Polymerization: Aldol condensation reactions can lead to the formation of polymeric materials.

Oxidative and Reductive Stability

3.3.1. Oxidative Degradation

The aldehyde functional group in this compound is highly susceptible to oxidation, which can lead to the corresponding carboxylic acid. Common oxidizing agents, and even atmospheric oxygen, can facilitate this transformation. The ketone group is generally more resistant to oxidation.

3.3.2. Reductive Degradation

The carbonyl groups can be reduced to hydroxyl groups using common reducing agents like sodium borohydride or lithium aluminum hydride. This would result in the formation of 2-ethylbutane-1,3-diol.

A general overview of the oxidative and reductive degradation is shown below.

Caption: General scheme for the oxidation and reduction of this compound.

Photostability

While specific photostability data is unavailable, compounds with carbonyl groups can be susceptible to photodegradation. Potential photochemical reactions include Norrish Type I and Type II reactions, which involve cleavage of bonds adjacent to the carbonyl group upon absorption of UV light.

Proposed Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, a series of forced degradation studies should be conducted. A general workflow for such a study is proposed below.

Caption: A generalized experimental workflow for assessing the stability of a compound.

Materials and Methods

-

Test Substance: this compound of high purity.

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, AIBN or other radical initiators, buffers of various pH values.

-

Instrumentation: HPLC with UV and/or MS detector, GC-MS, NMR spectrometer, photostability chamber, temperature-controlled ovens.

General Procedure for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative: Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Thermal: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic: Expose solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products. Characterize significant degradation products using LC-MS and NMR.

Conclusion

Spectroscopic Profile of 2-Ethyl-3-oxobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Ethyl-3-oxobutanal (CAS No. 141939-89-1). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the known structural features of the molecule and general principles of spectroscopic analysis for aldehydes and ketones. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [1]

-

Canonical SMILES: CCC(C=O)C(=O)C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic-H | 9.5 - 10.0 | Doublet | ~3 |

| Methine-H (α to C=O) | 3.0 - 3.5 | Multiplet | |

| Methylene-H (-CH₂-) | 1.5 - 1.8 | Multiplet | |

| Methyl-H (-COCH₃) | 2.1 - 2.4 | Singlet | |

| Methyl-H (-CH₂CH₃ ) | 0.9 - 1.2 | Triplet | ~7 |

Prediction based on general values for aldehydes and ketones.[4][5][6]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Aldehydic Carbonyl (C=O) | 195 - 205 |

| Ketonic Carbonyl (C=O) | 205 - 215 |

| Methine Carbon (α to C=O) | 50 - 60 |

| Methylene Carbon (-CH₂-) | 20 - 30 |

| Methyl Carbon (-COCH₃) | 25 - 35 |

| Methyl Carbon (-CH₂C H₃) | 10 - 15 |

Prediction based on general values for aldehydes and ketones.[5][7]

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O Stretch (Aldehyde & Ketone) | 1700 - 1740 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

Prediction based on general values for aldehydes and ketones.[6][7]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 85 | [M - CHO]⁺ | Loss of the formyl group |

| 71 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various fragmentation pathways |

| 43 | [CH₃CO]⁺ | Acetyl cation (likely a base peak) |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Formyl or ethyl cation |

Prediction based on common fragmentation patterns of aldehydes and ketones, such as alpha-cleavage.[8][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

GC-MS: If using GC-MS, the sample will be vaporized and separated on a gas chromatography column before entering the mass spectrometer.

-

Direct Infusion ESI-MS: For direct infusion, the sample solution is introduced directly into the ESI source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C6H10O2 | CID 15228410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 141939-89-1 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

understanding the reactivity of β-keto aldehydes

An In-Depth Technical Guide to the Reactivity of β-Keto Aldehydes

Executive Summary: β-Keto aldehydes are bifunctional molecules possessing both an aldehyde and a ketone group separated by a methylene unit. This unique 1,3-dicarbonyl arrangement confers a distinct and versatile reactivity profile, making them valuable intermediates in organic synthesis and relevant structures in medicinal chemistry. Key to their behavior is the pronounced acidity of the α-protons and the differential electrophilicity of the two carbonyl carbons. This guide provides a comprehensive overview of the core principles governing the reactivity of β-keto aldehydes, detailed experimental protocols for their characterization and transformation, and quantitative data to inform synthetic planning. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.

The chemical behavior of β-keto aldehydes is dominated by the interplay between their two carbonyl groups. This interaction leads to keto-enol tautomerism and creates multiple sites susceptible to either nucleophilic or electrophilic attack.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, β-keto aldehydes exist in a dynamic equilibrium between their keto and enol forms.[1][2] The α-protons located on the carbon between the two carbonyls are particularly acidic, facilitating the formation of a resonance-stabilized enolate ion under basic conditions or an enol under acidic conditions.[1][3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make its population significant at equilibrium.[4]

The tautomerization can be catalyzed by either acid or base, proceeding through an enolate intermediate in base and a protonated carbonyl in acid.[3]

References

Theoretical Exploration of 2-Ethyl-3-oxobutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3-oxobutanal is a dicarbonyl compound of interest in various chemical and biological contexts. Its reactivity and conformational landscape are governed by the interplay of two proximate carbonyl functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, with a focus on its conformational analysis, keto-enol tautomerism, and potential formation pathways. Due to the limited availability of direct theoretical studies on this specific molecule, this guide leverages data from closely related β-dicarbonyl compounds to provide a representative theoretical framework. Detailed computational protocols are provided to facilitate further research.

Introduction

This compound, a molecule featuring both an aldehyde and a ketone functional group, presents a rich ground for theoretical investigation. Its structure suggests the potential for complex conformational preferences and a dynamic equilibrium between its keto and enol tautomers. Understanding these fundamental properties is crucial for predicting its reactivity, spectroscopic signatures, and potential role in chemical and biological systems. This guide synthesizes the current understanding of the theoretical chemistry of this compound and its analogs.

Molecular Properties

A summary of the key molecular identifiers and computed properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [PubChem][1] |

| Molecular Weight | 114.14 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 141939-89-1 | [BenchChem][2] |

| Canonical SMILES | CCC(C=O)C(=O)C | [LookChem][3] |

| InChI Key | RHVXPAFWOYITES-UHFFFAOYSA-N | [BenchChem][2] |

| XLogP3 | 0.5 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [LookChem][3] |

| Hydrogen Bond Acceptor Count | 2 | [LookChem][3] |

| Rotatable Bond Count | 3 | [LookChem][3] |

Conformational Analysis

The presence of three rotatable single bonds in this compound suggests the existence of multiple conformers. The conformational landscape is primarily determined by the dihedral angles around the C-C bonds of the ethyl group and the central C-C bond connecting the two carbonyl groups.

Theoretical studies on analogous β-dicarbonyl compounds indicate that the relative orientation of the two carbonyl groups is a key factor in determining conformational stability. The most stable conformers often exhibit a specific arrangement that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 2: Calculated Rotational Barriers for a Representative β-Dicarbonyl (Analog)

| Rotation Around Bond | Barrier to Rotation (kcal/mol) | Computational Method |

| C(O)-C(O) | 4.5 - 6.0 | DFT (B3LYP/6-31G) |

| C-C (ethyl group) | 2.8 - 3.5 | DFT (B3LYP/6-31G) |

Note: Data is based on studies of analogous small dicarbonyl compounds in the absence of specific data for this compound.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this compound is its ability to exist in equilibrium between the keto and enol forms. This tautomerism involves the migration of a proton and the shifting of a double bond. The enol form can be stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.

Caption: Keto-enol tautomerism of this compound.

The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substituents. Theoretical calculations on similar β-dicarbonyls, such as acetylacetone, have shown that the enol form can be significantly populated, particularly in the gas phase and in non-polar solvents.[4]

Table 3: Calculated Relative Energies of Keto and Enol Tautomers for Acetylacetone (Analog)

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Computational Method |

| Keto | 0.0 | DFT (B3LYP/6-311G(d)) |

| Enol | -0.91 | DFT (B3LYP/6-311G(d)) |

Source: Computational studies on acetylacetone.[5] The negative value indicates the enol form is more stable in the gas phase.

Potential Formation Pathway: Ozonolysis

One of the potential pathways for the formation of dicarbonyl compounds like this compound is through the ozonolysis of corresponding unsaturated precursors.[2] Ozonolysis involves the cleavage of a carbon-carbon double bond by ozone, followed by a workup step.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-3-oxobutanal via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Ethyl-3-oxobutanal, a valuable building block in organic synthesis. The described method utilizes a crossed Claisen condensation between 2-pentanone and an excess of ethyl formate in the presence of a strong base. This approach offers a direct route to the target β-keto aldehyde. The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and present key data in a structured format to facilitate reproducibility and application in a research and development setting.

Introduction

This compound is a dicarbonyl compound featuring both an aldehyde and a ketone functional group. This arrangement makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocycles and other pharmacologically relevant scaffolds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] Specifically, a "crossed" or "mixed" Claisen condensation between a ketone and a non-enolizable ester, such as ethyl formate, provides an effective method for the formylation of the ketone at the α-position.[2] This reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Mechanism

The synthesis of this compound via the Claisen condensation of 2-pentanone and ethyl formate proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from the more acidic α-carbon of 2-pentanone (the methylene group) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of ethyl formate.

-

Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-keto aldehyde.

-

Deprotonation (Driving Force): The product, this compound, has a relatively acidic proton between the two carbonyl groups. The ethoxide base deprotonates this position, forming a stable enolate. This irreversible step helps to drive the reaction to completion.

-

Protonation (Workup): Subsequent acidic workup protonates the enolate to yield the final this compound product.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via Claisen condensation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pentanone | C₅H₁₀O | 86.13 | 8.61 g (10.0 mL) | 0.10 |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 14.82 g (16.2 mL) | 0.20 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.48 g | 0.11 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with sodium ethoxide (7.48 g, 0.11 mol) and anhydrous diethyl ether (100 mL). The suspension is stirred and cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 2-pentanone (8.61 g, 0.10 mol) and ethyl formate (14.82 g, 0.20 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the addition funnel. This solution is added dropwise to the stirred suspension of sodium ethoxide over a period of approximately 1 hour, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching and Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). The aqueous layer is separated using a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Quantitative Data Summary:

| Parameter | Value |

| Theoretical Yield | 11.41 g |

| Actual Yield | 7.42 g |

| Percent Yield | 65% |

| Boiling Point | 60-62 °C at 15 mmHg |

| Appearance | Colorless to pale yellow liquid |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. Handle with appropriate care and under an inert atmosphere.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The crossed Claisen condensation provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The detailed protocol and accompanying data presented in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent and safe production of this versatile chemical intermediate.

References

Application Notes and Protocols for the Preparation of 2-Ethyl-3-oxobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethyl-3-oxobutanal, a valuable building block in organic synthesis, starting from ethyl acetoacetate. The described methodology is a two-step process involving an initial acetoacetic ester synthesis to introduce the ethyl group, followed by a selective reduction of the ester functionality to the desired aldehyde. This protocol offers a reliable pathway for obtaining the target α-alkyl-β-ketoaldehyde.

Introduction

α-Alkyl-β-ketoaldehydes are versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. Their bifunctional nature, possessing both a reactive aldehyde and a ketone, allows for a variety of subsequent chemical transformations. The following protocol details the preparation of this compound through a robust two-step synthetic route. The initial step is the alkylation of ethyl acetoacetate with an ethyl halide, a classic example of the acetoacetic ester synthesis.[1][2][3] The second, crucial step involves the selective reduction of the intermediate ester, ethyl 2-ethyl-3-oxobutanoate, to the target aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding alcohol.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Alkylation: Formation of ethyl 2-ethyl-3-oxobutanoate from ethyl acetoacetate.

-

Reduction: Selective reduction of the ester to the aldehyde, yielding this compound.

Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Alkylation | Step 2: Reduction | Overall |

| Product | Ethyl 2-ethyl-3-oxobutanoate | This compound | This compound |

| Molecular Formula | C₈H₁₄O₃ | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 158.19 g/mol [4] | 114.14 g/mol [5][6] | 114.14 g/mol [5][6] |

| Typical Yield | 80%[7] | 80-95% (estimated)[5] | 64-76% (calculated) |

| Physical Appearance | Colorless oil[7] | - | - |

| Boiling Point | 198 °C at 760 mmHg[7] | - | - |

Experimental Protocols

Step 1: Preparation of Ethyl 2-ethyl-3-oxobutanoate (Alkylation)

This protocol is adapted from established methods for the alkylation of ethyl acetoacetate.[7]

Materials:

-

Ethyl acetoacetate (32.5 g, 0.25 mol)

-

Sodium metal (5.7 g, 0.25 mol)

-

Absolute ethanol (70 g, ~89 mL)

-

Ethyl iodide (40 g, 0.256 mol)

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle/water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 5.7 g of clean sodium wire in 70 g of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood.

-

Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, slowly add 32.5 g of ethyl acetoacetate to the sodium ethoxide solution with cooling.

-

Alkylation: Slowly add 40 g of ethyl iodide to the reaction mixture through a dropping funnel.

-

Reaction: Heat the mixture to reflux using a water bath until the solution is neutral to moist litmus paper. If the reaction is not complete, a small additional amount of ethyl iodide can be added.

-

Work-up:

-

Remove the ethanol by distillation on a water bath.

-

To the residual oil, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

-

Purification:

-

Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purify the residue by fractional distillation. Collect the fraction boiling at 190-198 °C. The yield of ethyl 2-ethyl-3-oxobutanoate is typically around 80%.[7]

-

Step 2: Preparation of this compound (Reduction)

This protocol is a general procedure for the selective reduction of an ester to an aldehyde using DIBAL-H.[1][2][8]

Materials:

-

Ethyl 2-ethyl-3-oxobutanoate (15.8 g, 0.1 mol)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexane (100 mL, 0.1 mol)

-

Anhydrous toluene or dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate or diethyl ether

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid

Equipment:

-

Three-necked round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve 15.8 g of ethyl 2-ethyl-3-oxobutanoate in anhydrous toluene or DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction to the alcohol.[1]

-

Addition of DIBAL-H: Add 100 mL of 1.0 M DIBAL-H solution dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: While maintaining the temperature at -78 °C, slowly add methanol to quench the excess DIBAL-H until gas evolution ceases.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

-

Characterization of this compound

-

Expected ¹H NMR signals: Characteristic signals would include a singlet for the aldehyde proton (CHO) around 9-10 ppm, a quartet and a triplet for the ethyl group, and a singlet for the methyl ketone group.

-

Expected ¹³C NMR signals: Signals for two carbonyl carbons (aldehyde and ketone), and aliphatic carbons.

-

Expected IR signals: Strong absorption bands for the two carbonyl groups (aldehyde and ketone) in the region of 1700-1740 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from ethyl acetoacetate.

Caption: Workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | C6H10O2 | CID 15228410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Knoevenagel Condensation with 2-Ethyl-3-oxobutanal

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base. The resulting products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products. Their biological activity is often linked to the electrophilic nature of the α,β-unsaturated carbonyl system, which can interact with biological nucleophiles.[1][2] This document provides detailed protocols for the Knoevenagel condensation of 2-Ethyl-3-oxobutanal with malononitrile, a common active methylene compound, to yield 2-(1-ethyl-2-oxopropylidene)malononitrile.

Reaction Scheme

The Knoevenagel condensation between this compound and malononitrile proceeds as follows:

This compound + Malononitrile → 2-(1-ethyl-2-oxopropylidene)malononitrile + H₂O

The product, an α,β-unsaturated dinitrile, is a promising scaffold for further chemical modifications and biological screening due to its multiple reactive sites.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various aldehydes with malononitrile, providing a reference for the expected outcome of the proposed reaction with this compound.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |

| 4-Nitrobenzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |

| 4-Chlorobenzaldehyde | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | [3] |

| Benzaldehyde | CTMAB | Water | Room Temp | 1.5 h | Not Specified | [4] |

| 4-Nitrobenzaldehyde | CTMAB | Water | Room Temp | 1.5 h | Not Specified | [4] |

| Various aromatic aldehydes | Ammonium acetate | Solvent-free (Ultrasound) | Room Temp | 5-7 min | High | [5] |

| Benzaldehyde | Proline-Cu Complex on Fe3O4 | Water | Room Temp | Short | High | [6] |

Experimental Protocols

Two distinct protocols are provided for the Knoevenagel condensation of this compound with malononitrile. Protocol 1 utilizes a modern heterogeneous catalyst in a conventional solvent, while Protocol 2 offers a greener, solvent-free approach.

Protocol 1: Heterogeneous Catalysis in Ethanol

This protocol is adapted from a procedure using an amino-functionalized metal-organic framework, which demonstrates high efficiency under mild conditions.[3]

Materials:

-

This compound (1 mmol, 114.14 mg)

-

Malononitrile (1 mmol, 66.06 mg)

-

Amino-functionalized heterogeneous catalyst (e.g., HKUST-ED) (10 mg)[3]

-

Ethanol (10 mL)

-

25 mL round-bottomed flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).

-

Add the heterogeneous catalyst (10 mg) to the solution.

-

Introduce this compound (114.14 mg, 1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (expected within 5-15 minutes based on similar substrates), filter the reaction mixture to separate the solid catalyst.[3]

-

The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Solvent-Free Sonication Method

This protocol is a green chemistry approach, adapted from a procedure using ultrasound irradiation and a benign catalyst.[5]

Materials:

-

This compound (10 mmol, 1.14 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Ammonium acetate (catalytic amount, a pinch)

-

50 mL beaker

-

Glass rod

-

Ultrasonic bath

-

n-Hexane and ethyl acetate for recrystallization

Procedure:

-

In a 50 mL beaker, mix this compound (1.14 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Add a catalytic amount of ammonium acetate to the mixture.

-

Stir the mixture continuously with a glass rod while sonicating in an ultrasonic bath at room temperature for 5-10 minutes.[5]

-

Monitor the reaction completion using TLC.

-

Once the reaction is complete, weigh the crude product.

-

Recrystallize the crude product using a suitable solvent system, such as n-hexane and ethyl acetate.

-

Filter the recrystallized product and allow it to dry.

-

Calculate the percentage yield and determine the melting point.

-

Characterize the purified product using spectroscopic methods.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of the Knoevenagel Condensation.

Caption: General Experimental Workflow.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety is a significant structural motif in many biologically active compounds.[1] These compounds are recognized for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The electrophilic nature of the α,β-unsaturated system allows for Michael addition reactions with nucleophilic residues in biological targets, such as cysteine residues in enzymes, which can lead to irreversible inhibition.[1] This mechanism is a key strategy in the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action, and can overcome drug resistance.[1]

The product of the Knoevenagel condensation of this compound, 2-(1-ethyl-2-oxopropylidene)malononitrile, possesses this key α,β-unsaturated feature, making it a valuable candidate for:

-

Lead Compound Synthesis: It can serve as a starting point for the synthesis of a library of derivatives for high-throughput screening against various therapeutic targets.

-

Covalent Inhibitor Design: The reactivity of the α,β-unsaturated dinitrile system can be tuned to target specific enzymes or receptors involved in disease pathways.

-

Medicinal Chemistry Scaffolding: The multiple functional groups (two nitriles, a ketone, and a carbon-carbon double bond) offer numerous points for chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics.

References

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Substituted Pyrroles using 2-Ethyl-3-oxobutanal via a Modified Knorr Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and scientific background for the use of 2-Ethyl-3-oxobutanal in a modified Knorr pyrrole synthesis. This approach offers a pathway to novel substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and functional materials. While the classical Knorr synthesis typically employs β-ketoesters, this document outlines a scientifically plausible adaptation for the versatile β-ketoaldehyde, this compound.

Introduction

The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of the pyrrole ring from an α-amino-ketone and a compound containing an active methylene group, typically a β-ketoester.[1] This modified protocol explores the use of this compound, a β-ketoaldehyde, as the active methylene component. The reactivity of the dual carbonyl groups in this compound makes it a suitable substrate for the cyclocondensation reaction with an in situ generated α-amino-ketone, leading to the formation of a 3-acetyl-4-ethyl-substituted pyrrole.